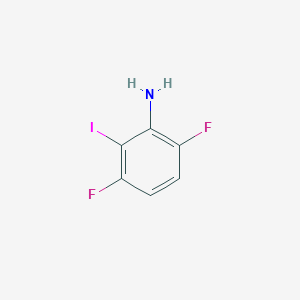

3,6-Difluoro-2-iodoaniline

Description

3,6-Difluoro-2-iodoaniline (CAS: 1582732-86-2) is a halogenated aniline derivative with the molecular formula C₆H₄F₂IN and a molecular weight of 255.00 g/mol . It features an amino group (-NH₂) at position 1, iodine at position 2, and fluorine atoms at positions 3 and 6 on the benzene ring. This substitution pattern creates a highly electron-deficient aromatic system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3,6-difluoro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVUIGFQYOMSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Difluoro-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of 3,6-difluoroaniline using iodine and an oxidizing agent such as sodium nitrite. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution of iodine onto the aniline ring.

Industrial Production Methods

Industrial production of 3,6-difluoro-2-iodoaniline often involves large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Cross-Coupling Reactions: These reactions are facilitated by the presence of the iodine atom, making it a suitable candidate for forming carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Boronic Acids: Commonly used in Suzuki-Miyaura coupling.

Oxidizing Agents: Such as sodium nitrite for iodination.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Substituted Anilines: Through nucleophilic substitution.

Quinones: Through oxidation.

Amines: Through reduction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents : Research has indicated that compounds similar to 3,6-difluoro-2-iodoaniline can exhibit significant anticancer activity. A study focusing on the synthesis of halogenated anilines revealed that such derivatives could act as inhibitors of cancer cell proliferation. The presence of halogen atoms, particularly fluorine and iodine, enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for drug development aimed at targeting specific cancer types .

P2X3 Receptor Antagonists : The compound has been explored in the context of developing selective antagonists for the P2X3 receptor, which is implicated in pain signaling pathways. Modifications to the aniline structure, including halogen substitutions like those found in 3,6-difluoro-2-iodoaniline, have been shown to improve metabolic stability and selectivity against related receptors. This specificity is crucial for minimizing side effects in therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules : 3,6-Difluoro-2-iodoaniline serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions, such as Suzuki and Stille couplings, which are essential for constructing complex organic frameworks used in pharmaceuticals and agrochemicals .

Photoinduced Reactions : Recent studies have demonstrated that difluoroalkylation methods involving anilines can utilize compounds like 3,6-difluoro-2-iodoaniline under photoinduced conditions. This approach offers a transition-metal-free pathway to synthesize difluoroalkylated products efficiently .

Material Science

Fluorinated Polymers : The incorporation of 3,6-difluoro-2-iodoaniline into polymer matrices has been investigated for producing fluorinated materials with enhanced thermal stability and chemical resistance. These materials are valuable in applications requiring durability under harsh conditions .

Case Studies

Mechanism of Action

The mechanism of action of 3,6-difluoro-2-iodoaniline involves its reactivity towards various nucleophiles and electrophiles. The presence of fluorine atoms enhances its stability and reactivity, while the iodine atom facilitates cross-coupling reactions. The compound can interact with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Halogenated Anilines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3,6-Difluoro-2-iodoaniline | 1582732-86-2 | C₆H₄F₂IN | 255.00 | 2-I, 3,6-diF |

| 4-Fluoro-2-iodoaniline | 61272-76-2 | C₆H₅FIN | 237.01 | 2-I, 4-F |

| 3-Chloro-2,4-difluoro-6-iodoaniline | 2368980-46-3 | C₆H₃ClF₂IN | 289.45 | 6-I, 3-Cl, 2,4-diF |

| 2-(Difluoromethylsulphonyl)-6-fluoroaniline | - | C₇H₆F₃NO₂S | 225.19 | 6-F, -SO₂CF₂H |

| 3,5-Dichloro-2,4-difluoroaniline | 83121-15-7 | C₆H₃Cl₂F₂N | 208.00 | 3,5-diCl, 2,4-diF |

| 3-Fluoro-6-iodo-2-nitroaniline | 1955534-80-1 | C₆H₄FIN₂O₂ | 282.01 | 6-I, 3-F, 2-NO₂ |

Key Observations :

- Electron-Withdrawing Groups: The nitro group in 3-Fluoro-6-iodo-2-nitroaniline significantly reduces aromatic ring reactivity compared to amino-substituted analogues, directing synthetic applications toward reduction or substitution pathways .

- Sulphonyl Functionality : 2-(Difluoromethylsulphonyl)-6-fluoroaniline introduces a strong electron-withdrawing sulphonyl group, enhancing stability and enabling use in agrochemical research .

Reactivity and Chemical Properties

Cross-Coupling Reactions

- 3,6-Difluoro-2-iodoaniline: The iodine at position 2 facilitates Suzuki-Miyaura and Ullmann couplings. The fluorine atoms at positions 3 and 6 deactivate the ring, directing electrophilic substitutions to the para position relative to the amino group .

- 4-Fluoro-2-iodoaniline : Exhibits higher reactivity in palladium-catalyzed cross-coupling due to reduced steric hindrance compared to 3,6-Difluoro-2-iodoaniline .

Nucleophilic Substitution

Spectroscopic Properties

A study comparing fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) revealed that substituent positions significantly impact infrared (IR) and nuclear magnetic resonance (NMR) spectra. For 3,6-Difluoro-2-iodoaniline, the deshielding effect of fluorine atoms would result in distinct ¹⁹F NMR shifts compared to mono-fluoro analogues .

Biological Activity

3,6-Difluoro-2-iodoaniline is an aromatic organic compound that belongs to the class of haloanilines, characterized by the presence of halogen atoms (fluorine and iodine) attached to an aniline structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design. The unique combination of halogen substituents can influence the compound's reactivity, binding affinity to biological targets, and overall pharmacological properties.

Chemical Structure

The chemical structure of 3,6-Difluoro-2-iodoaniline can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- F = Fluorine

- I = Iodine

- N = Nitrogen

The biological activity of 3,6-Difluoro-2-iodoaniline is primarily attributed to its ability to participate in non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions can enhance the binding affinity of the compound to various biological targets, including enzymes and receptors. The halogen atoms, particularly iodine and fluorine, can also modulate the electronic properties of the molecule, affecting its reactivity and selectivity in biological systems.

Antimicrobial Activity

Research indicates that halogenated anilines exhibit significant antimicrobial properties. The presence of fluorine and iodine in 3,6-Difluoro-2-iodoaniline may enhance its effectiveness against a range of pathogens. Studies have shown that similar compounds demonstrate activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. The introduction of halogen atoms can lead to increased cytotoxicity against various cancer cell lines. Preliminary studies suggest that 3,6-Difluoro-2-iodoaniline may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like 3,6-Difluoro-2-iodoaniline. Research has shown that variations in halogen substitution can significantly affect biological potency. For instance, fluorine substitutions often improve metabolic stability and bioavailability compared to other halogens .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various haloanilines, including derivatives similar to 3,6-Difluoro-2-iodoaniline. Results indicated a notable inhibition of bacterial growth at low concentrations, emphasizing the role of halogen substituents in enhancing antimicrobial properties .

- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that derivatives with fluorine and iodine substitutions exhibited higher cytotoxic effects compared to their non-halogenated counterparts. The mechanism involved induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Data Tables

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| 3,6-Difluoro-2-iodoaniline | 15 | 12 |

| 4-Bromo-3-fluoroaniline | 20 | 18 |

| 2-Iodoaniline | 25 | 30 |

Table 1: Comparative Biological Activities of Haloanilines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Difluoro-2-iodoaniline, and how do reaction conditions influence yield?

- Methodological Answer : A consecutive iodination/diazotization strategy, as described for analogous diiodoaniline derivatives, can be adapted. For example, iodination of 3,6-difluoroaniline using iodine monochloride (ICl) in acetic acid at 0–5°C yields intermediate iodinated products. Subsequent diazotization with NaNO₂/HCl followed by quenching with KI may introduce the second iodine moiety. Optimizing stoichiometry (e.g., molar ratios of ICl:substrate) and temperature control (to minimize decomposition) are critical for yields >70% .

Q. How can researchers characterize the purity and structural integrity of 3,6-Difluoro-2-iodoaniline?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR (to confirm fluorine positions) and ¹H NMR (to verify aromatic proton environments).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ ~256.93 g/mol based on C₆H₄F₂IN) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates) .

Q. What safety precautions are necessary when handling 3,6-Difluoro-2-iodoaniline?

- Methodological Answer : Refer to GHS-compliant protocols for halogenated anilines:

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).

- Store in amber glass containers at 2–8°C to prevent light-induced degradation.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention with the safety data sheet .

Advanced Research Questions

Q. How does the electronic effect of fluorine and iodine substituents influence the reactivity of 3,6-Difluoro-2-iodoaniline in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine groups activate the aromatic ring toward electrophilic substitution while directing reactivity to the iodine-bearing position. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (1–2 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12h). Monitor regioselectivity via LC-MS to confirm coupling at the iodine site .

Q. What strategies can resolve contradictions in reported spectroscopic data for halogenated aniline derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. To address this:

- Compare experimental ¹⁹F NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)).

- Validate purity via elemental analysis (C, H, N) and X-ray crystallography if single crystals are obtainable .

Q. How can researchers design experiments to study the stability of 3,6-Difluoro-2-iodoaniline under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare aqueous solutions at pH 2, 7, and 12. Incubate at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Identify degradation products (e.g., deiodinated species) using HRMS .

Q. What role does 3,6-Difluoro-2-iodoaniline play in the synthesis of fluorinated pharmaceuticals?

- Methodological Answer : This compound serves as a key intermediate in synthesizing fluorinated kinase inhibitors. For example, it can undergo Ullmann coupling with pyridine derivatives to generate trifluorophenyl-aniline hybrids, which are precursors to p38 MAP kinase inhibitors like SB-202190 .

Methodological Considerations

- Data Validation : Cross-reference spectral data with computational models (e.g., ChemDraw predictions) to confirm assignments .

- Contradictory Evidence : Note that substituent positions (e.g., 3,6- vs. 3,4-difluoro isomers) significantly alter reactivity and physical properties. Always verify regiochemistry via NOESY or X-ray .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.